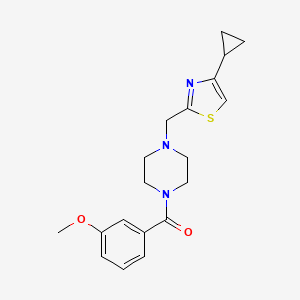
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CTZM is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It has a molecular weight of 357.47.
Physical And Chemical Properties Analysis
CTZM has a molecular weight of 357.47. Other physical and chemical properties such as 1H, 13C NMR, and IR spectra might be available online .Scientific Research Applications
Antidepressant Properties
CTZM has been investigated for its potential as an antidepressant. Researchers have explored its effects on neurotransmitter systems and behavioral models in rodents . Further studies are needed to fully understand its mechanism of action and efficacy in treating depression.
Antibacterial Activity
The piperazine moiety in CTZM is a common structural motif found in antibacterial compounds. Some derivatives of 1,2,4-triazole with a piperazine ring have exhibited good antibacterial activity . Researchers continue to explore CTZM’s potential as an antibacterial agent.
Potential for Parkinson’s and Alzheimer’s Disease
The piperazine ring is a component in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s . Researchers are studying CTZM’s ability to modulate disease-related pathways and protect neuronal cells.
Psychoactive Substances
Interestingly, piperazine derivatives are sometimes used illegally as psychoactive substances for recreational purposes . While this is not a therapeutic application, it highlights the compound’s impact on the central nervous system.
Pharmacokinetic Modulation
Piperazine’s incorporation into biologically active compounds can positively modulate their pharmacokinetic properties . Researchers explore how CTZM affects drug absorption, distribution, metabolism, and excretion.
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to interact with a variety of targets, including g protein-coupled receptors like alpha1-adrenergic receptors .
Mode of Action
Similar compounds, such as piperazine derivatives, are known to modulate the pharmacokinetic properties of drug substances .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, particularly those involving g protein-coupled receptors .
Pharmacokinetics
Similar compounds have been found to exhibit pharmacokinetic profiles that make them promising lead compounds for further investigation .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
properties
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-16-4-2-3-15(11-16)19(23)22-9-7-21(8-10-22)12-18-20-17(13-25-18)14-5-6-14/h2-4,11,13-14H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFVGPOFSYEOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

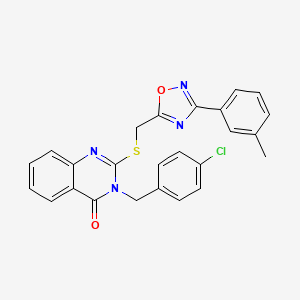
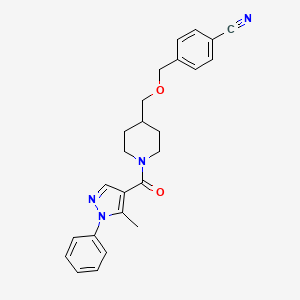
![[(4-Methylbenzyl)thio]acetic acid](/img/structure/B2593299.png)
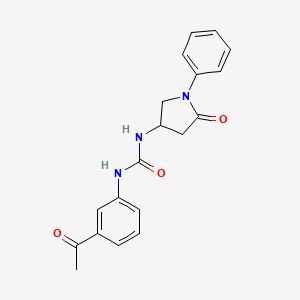

![2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2593305.png)
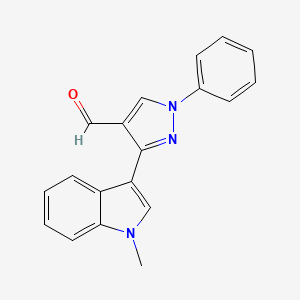
![N-[4-[4-(cyclopropanecarbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]cyclopropanecarboxamide](/img/structure/B2593307.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2593310.png)
![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593311.png)

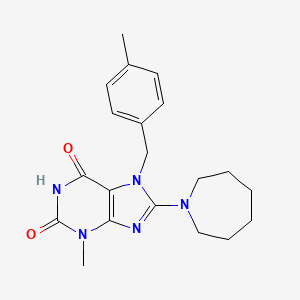
![2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole](/img/structure/B2593319.png)